N1,N11-DEN belongs to a class of compounds called polyamines. Polyamines are naturally occurring molecules with various functions in cells. Scientists are interested in understanding how N1,N11-DEN affects cellular polyamine levels and how this might influence cell growth, survival, and differentiation PubChem: .
Studies show that N1,N11-DEN can act as an inducer of an enzyme called spermidine/spermine N1-acetyltransferase. This enzyme plays a role in the regulation of polyamine metabolism in cells Tocris Bioscience: . Research is ongoing to determine how N1,N11-DEN mediated enzyme activity might influence cellular processes.
N1,N11-Diethylnorspermine, also known as DENSPM, is a synthetic analog of the naturally occurring polyamine spermine. Polyamines, including spermine and spermidine, are essential for various cellular processes such as growth, differentiation, and apoptosis. N1,N11-Diethylnorspermine has garnered significant attention in cancer research due to its ability to modulate polyamine metabolism, which is often dysregulated in cancer cells. This compound acts primarily by inducing the enzyme spermidine/spermine N1-acetyltransferase, leading to increased polyamine catabolism and subsequent apoptosis in tumor cells .
DENSPM's primary mechanism of action is believed to be the disruption of polyamine homeostasis in cancer cells. Polyamines are essential for cell growth and proliferation []. DENSPM disrupts this process in two ways:
This two-pronged attack on polyamine levels can lead to cell death in cancer cells [].
These reactions contribute to its versatility as a chemical entity in various synthetic applications.
N1,N11-Diethylnorspermine exhibits notable biological activity, particularly in the context of cancer treatment. Its primary mechanism involves the activation of polyamine catabolism through the induction of spermidine/spermine N1-acetyltransferase. This activation leads to the breakdown of polyamines, resulting in increased levels of apoptosis-inducing factors such as cytochrome c and caspase 3. The compound's ability to trigger cell death specifically in cancer cells makes it a promising candidate for anticancer therapies .
The synthesis of N1,N11-Diethylnorspermine can be achieved through several methods:
N1,N11-Diethylnorspermine has several applications, particularly in biomedical research:
Research on N1,N11-Diethylnorspermine has revealed significant interactions with various biomolecules:
N1,N11-Diethylnorspermine belongs to a class of polyamines that includes several similar compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Spermine | High | Supports cell growth and proliferation | Naturally occurring polyamine |
| Spermidine | Moderate | Involved in cellular metabolism | Precursor to spermine |
| Norspermine | High | Less potent than N1,N11-Diethylnorspermine | Lacks ethyl substituents |
| 1,12-Diaminododecane | Moderate | Potentially similar biological effects | Longer carbon chain |
N1,N11-Diethylnorspermine is unique due to its specific structural modifications that enhance its biological activity as an anticancer agent while retaining some structural characteristics of natural polyamines .
N1,N11-Diethylnorspermine (DENSPM) is a synthetic tetraamine analogue of spermine, characterized by a linear carbon backbone with ethyl substituents at the terminal nitrogen atoms. Its molecular formula is $$ \text{C}{13}\text{H}{32}\text{N}_4 $$, with a molecular weight of 244.42 g/mol. The compound lacks chiral centers, as confirmed by its achiral stereochemistry and absence of defined stereocenters. The structural backbone consists of three propylamine chains linked by methylene groups, with ethyl groups replacing hydrogen atoms on the terminal amines (Figure 1).
Table 1: Molecular properties of DENSPM
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{13}\text{H}{32}\text{N}_4 $$ |
| Molecular weight | 244.42 g/mol |
| CAS Registry Number | 121749-39-1 |
| SMILES | CCNCCCNCCCNCCCNCC |
| InChI Key | LAWBSOKBIROCQP-UHFFFAOYSA-N |
The absence of stereochemical complexity simplifies its synthetic routes and allows for straightforward structural modifications. Spectroscopic analyses, including $$ ^1\text{H} $$ NMR and $$ ^{13}\text{C} $$ NMR, confirm the linear arrangement of the ethyl-substituted polyamine backbone.
DENSPM is synthesized via alkylation of norspermine, a naturally occurring polyamine. A common approach involves reacting norspermine with ethyl iodide ($$ \text{C}2\text{H}5\text{I} $$) in the presence of a strong base like sodium hydride ($$ \text{NaH} $$). This method selectively substitutes terminal amines with ethyl groups, yielding DENSPM in high purity after recrystallization.
Alternative routes utilize epoxypropyl intermediates for hydroxylated derivatives. For example, coupling $$ N $$-[(2R)-2,3-epoxypropyl]-$$ N $$-ethyl-p-toluenesulfonamide with amine precursors generates stereospecific intermediates, which are subsequently deprotected to yield DENSPM. This method is advantageous for introducing hydroxyl groups while maintaining the polyamine backbone.
Table 2: Key synthetic methods for DENSPM analogues
| Method | Reagents | Yield (%) |
|---|---|---|
| Alkylation | Ethyl iodide, $$ \text{NaH} $$ | 60–75 |
| Epoxypropyl coupling | Epoxypropyl tosylates | 40–55 |
| Reductive amination | Aldehydes, $$ \text{NaBH}_4 $$ | 50–65 |
Recent advances in multicomponent Ugi reactions have enabled the synthesis of DENSPM derivatives with diverse functional groups, such as phthalimides and quaternary ammonium salts. These methods emphasize scalability and efficiency, avoiding chromatographic purification.
Structural modifications of DENSPM aim to enhance solubility and reduce toxicity while retaining antiproliferative activity. Hydroxylation at specific carbon positions, such as (2R,10R)- and (2S,10S)-diethyl-2,10-dihydroxynorspermine, improves water solubility by introducing polar hydroxyl groups. These derivatives are synthesized via stereospecific epoxypropyl coupling, followed by acid-catalyzed ring-opening reactions.
Table 3: Properties of hydroxylated DENSPM derivatives
| Derivative | Solubility (mg/mL) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| DENSPM | 39.03 (water) | 10–15 |
| (2R,10R)-HO-DENSPM | 62.50 (water) | 8–12 |
| (2S,10S)-HO-DENSPM | 58.75 (water) | 9–13 |
Cyclopropyl analogues, such as $$ N^1,N^{11} $$-diethyl-2,10-cyclopropylnorspermine, demonstrate reduced toxicity compared to DENSPM while maintaining comparable antiproliferative effects. These modifications stabilize the polyamine backbone against enzymatic degradation, prolonging intracellular activity.
Hydroxylated derivatives also exhibit altered interactions with polyamine catabolic enzymes. For instance, (2R,10R)-HO-DENSPM induces spermidine/spermine $$ N^1 $$-acetyltransferase (SSAT) activity 200–1,000-fold, accelerating polyamine depletion. This effect is attributed to enhanced binding affinity to SSAT’s active site.
N1,N11-Diethylnorspermine demonstrates potent ability to induce epithelial-mesenchymal transition in hepatic cellular models, particularly in differentiated HepaRG cell cultures. Research conducted using human hepatocyte-like HepaRG cells has revealed that N1,N11-Diethylnorspermine treatment triggers a comprehensive EMT-like dedifferentiation process that fundamentally alters cellular phenotype and behavior [1] [2].
The compound's mechanism of inducing EMT occurs through activation of polyamine catabolism, specifically through massive induction of spermidine/spermine N1-acetyltransferase activity. This enzymatic activation leads to dramatic depletion of intracellular polyamine pools, which serves as the primary trigger for the subsequent EMT cascade [1]. The EMT induction by N1,N11-Diethylnorspermine is characterized by a comprehensive downregulation of epithelial markers concurrent with robust upregulation of classical mesenchymal markers.
Morphological analysis reveals that N1,N11-Diethylnorspermine-treated HepaRG cells undergo pronounced cellular shape changes consistent with mesenchymal transition. The cells lose their characteristic epithelial cobblestone appearance and adopt an elongated, fibroblast-like morphology typical of mesenchymal cells [1]. This morphological transformation is accompanied by dissolution of intercellular adhesion complexes and reorganization of the cytoskeletal architecture.
The compound induces significant upregulation of key EMT transcription factors including Snail family transcriptional repressor 1, Snail family transcriptional repressor 2, Twist family bHLH transcription factor 1, and Zinc finger E-box binding homeobox 1 [1]. These transcription factors orchestrate the EMT program by directly repressing epithelial gene expression while simultaneously activating mesenchymal gene networks.
Matrix remodeling capabilities are enhanced following N1,N11-Diethylnorspermine treatment, as evidenced by increased expression of matrix metallopeptidases and extracellular matrix proteins such as fibronectin 1 [1]. This enhanced matrix remodeling capacity facilitates cellular migration and invasion potential, hallmarks of the mesenchymal phenotype.
Importantly, the EMT induction by N1,N11-Diethylnorspermine is not affected by antioxidant treatment, despite the fact that polyamine catabolism produces hydrogen peroxide as a byproduct [1]. This finding suggests that the EMT-inducing effects are mediated through direct polyamine depletion rather than oxidative stress pathways.
The resistance of approximately thirty percent of HepaRG cells to N1,N11-Diethylnorspermine-induced cell death correlates with acquisition of the mesenchymal phenotype, suggesting that EMT may confer survival advantages under conditions of polyamine depletion [1]. This observation has important implications for understanding cellular adaptation mechanisms to metabolic stress.
N1,N11-Diethylnorspermine exerts profound effects on hepatocyte-specific differentiation markers, leading to comprehensive downregulation of mature hepatocyte gene expression programs. The compound's impact on hepatocyte differentiation is characterized by systematic suppression of liver-specific metabolic enzymes, transport proteins, and transcription factors that define mature hepatocyte identity [1] [3].
Albumin expression, serving as a fundamental marker of hepatocyte differentiation and synthetic function, undergoes significant downregulation following N1,N11-Diethylnorspermine treatment. This reduction in albumin expression reflects impaired protein synthetic capacity and loss of hepatocyte functional specialization [1] [4]. The magnitude of albumin downregulation correlates with the extent of dedifferentiation, making it a reliable biomarker for monitoring the compound's effects on hepatocyte identity.
Cytochrome P450 enzyme expression, particularly Cytochrome P450 2E1, experiences dramatic suppression under N1,N11-Diethylnorspermine treatment. This enzyme family plays crucial roles in hepatic drug metabolism and xenobiotic detoxification, and their downregulation indicates loss of specialized hepatocyte metabolic functions [3]. The reduction in Cytochrome P450 2E1 expression is particularly pronounced, with levels falling below detectable thresholds in treated cells.
Glucose Transporter 2 expression, essential for hepatic glucose homeostasis, is significantly diminished following N1,N11-Diethylnorspermine exposure. This transporter facilitates bidirectional glucose transport across hepatocyte membranes and is critical for the liver's role in maintaining systemic glucose balance [4]. The reduction in Glucose Transporter 2 expression reflects impaired glucose sensing and metabolic regulatory capacity.
Hepatocyte Nuclear Factor 4α, the master regulator of hepatocyte differentiation, demonstrates reduced chromatin binding and transcriptional activity in response to N1,N11-Diethylnorspermine treatment [4]. This transcription factor normally maintains hepatocyte identity by regulating expression of numerous liver-specific genes, and its functional impairment contributes to the overall dedifferentiation phenotype.
The downregulation of hepatocyte differentiation markers is accompanied by upregulation of stem cell markers including POU Class 5 Homeobox 1, SRY-Box Transcription Factor 9, CD44, BMI1 Proto-Oncogene, and Lin-28 Homolog B [1]. This shift in marker expression suggests that N1,N11-Diethylnorspermine promotes cellular reprogramming toward a more primitive, stem-like state.
Arginase 1, an enzyme involved in urea cycle function and characteristic of mature hepatocytes, shows decreased expression following N1,N11-Diethylnorspermine treatment [1]. This reduction indicates impaired capacity for nitrogen metabolism and detoxification, fundamental hepatocyte functions.
Tyrosine aminotransferase, another liver-specific enzyme involved in amino acid metabolism, experiences significant downregulation [1]. This enzyme catalyzes tyrosine degradation and its suppression reflects broader impairment of hepatic amino acid metabolic pathways.
The effects of N1,N11-Diethylnorspermine on hepatocyte differentiation markers can be prevented by supplementation with metabolically stable spermidine analogues, demonstrating that polyamine depletion is the primary mechanism underlying marker modulation [1]. This finding confirms that spermidine serves as a key regulator of hepatocyte differentiation state.
N1,N11-Diethylnorspermine induces extensive transcriptomic reprogramming characterized by simultaneous downregulation of metabolic pathways and upregulation of signal transduction networks. Comprehensive RNA sequencing analysis reveals that the compound affects expression of 4,826 genes with fold changes greater than two-fold, representing one of the most dramatic transcriptome shifts observed in hepatic cellular models [1].
Metabolic pathway downregulation represents the most prominent feature of N1,N11-Diethylnorspermine-induced transcriptomic changes. Glycolytic pathway genes experience comprehensive suppression, with key enzymes including hexokinase and pyruvate kinase showing significant expression decreases [1]. This glycolytic suppression reflects impaired glucose utilization capacity and altered cellular energy metabolism.
Tricarboxylic acid cycle gene expression undergoes dramatic downregulation, with critical enzymes such as citrate synthase and isocitrate dehydrogenase showing pronounced expression decreases [1]. The magnitude of tricarboxylic acid cycle suppression suggests fundamental impairment of oxidative metabolism and mitochondrial energy production pathways.
Fatty acid degradation pathways experience significant downregulation, with acyl-CoA dehydrogenase family members showing decreased expression [1]. This suppression indicates impaired β-oxidation capacity and reduced ability to utilize fatty acids as energy substrates.
Bile acid biosynthesis genes, including cholesterol 7α-hydroxylase, demonstrate substantial downregulation following N1,N11-Diethylnorspermine treatment [1]. This suppression reflects loss of specialized hepatocyte synthetic functions and impaired cholesterol homeostasis.
Amino acid metabolism pathways show broad downregulation affecting multiple aminotransferases and metabolic enzymes [1]. This comprehensive suppression indicates impaired capacity for amino acid catabolism and biosynthesis, fundamental aspects of hepatic nitrogen metabolism.
Oxidative phosphorylation gene expression undergoes significant suppression, with ATP synthase subunits and electron transport chain components showing decreased expression [1]. This downregulation suggests impaired mitochondrial respiratory capacity and reduced ATP production efficiency.
Signal transduction pathway upregulation represents the counterpart to metabolic pathway suppression in N1,N11-Diethylnorspermine-treated cells. Transforming Growth Factor Beta signaling shows robust activation with forty-two genes upregulated including TGFB1, SMAD2, and SMAD3 [1]. This pathway activation contributes to EMT induction and cellular phenotype changes.
Mitogen-Activated Protein Kinase signaling pathways demonstrate significant upregulation with thirty-eight genes affected including MAP2K1, MAPK1, and MAPK3 [1]. This activation suggests enhanced cellular stress responses and altered proliferative signaling.
Wingless-related Integration Site signaling shows increased activity with twenty-six genes upregulated including WNT3A, CTNNB1, and LEF1 [1]. This pathway activation contributes to cellular dedifferentiation and stem-like phenotype acquisition.
Nuclear Factor kappa B signaling demonstrates upregulation affecting nineteen genes including NFKB1, RELA, and IKBKA [1]. This inflammatory signaling activation suggests cellular stress responses and altered immune signaling.
The transcriptomic changes induced by N1,N11-Diethylnorspermine can be substantially prevented by co-treatment with 3-methylspermidine, a metabolically stable spermidine analogue [1]. This prevention demonstrates that polyamine depletion, rather than off-target effects, drives the observed transcriptomic reprogramming.
The extent of transcriptomic reprogramming induced by N1,N11-Diethylnorspermine is comparable to differences observed between differentiated HepaRG cells and hepatocarcinoma cell lines, suggesting that the compound induces dedifferentiation to a cancer-like metabolic state [1]. This observation has important implications for understanding the relationship between polyamine metabolism and cellular differentiation.